Product packaging for Ethyl 2-azaspiro[4.4]nonane-4-carboxylate(Cat. No.:CAS No. 1594591-18-0)

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate

Cat. No.: B1434414
CAS No.: 1594591-18-0
M. Wt: 197.27 g/mol
InChI Key: GPKKEQNVHAZLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate ( 2245823-67-8) is a spirocyclic organic compound with the molecular formula C11H19NO2 . This ester serves as a versatile and valuable chemical building block in medicinal chemistry and organic synthesis, particularly for constructing complex molecules with potential biological activity . Its defining structural feature is the spirocyclic system, which incorporates two fused rings connected at a single carbon atom, a motif known to impart conformational rigidity and improve pharmacokinetic properties in drug discovery efforts . Research into related 2-azaspiro[4.4]nonane derivatives indicates their application as key intermediates in the synthesis of amino acid analogs and other pharmacologically active compounds . As a specialty synthetic intermediate, it is primarily used in research settings for the development of new therapeutic agents and novel chemical entities. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet prior to use and handle the material in a well-ventilated place, wearing suitable protective clothing and equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO2 B1434414 Ethyl 2-azaspiro[4.4]nonane-4-carboxylate CAS No. 1594591-18-0

Properties

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-12-8-11(9)5-3-4-6-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKKEQNVHAZLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that incorporates a nitrogen atom within its framework. The molecular formula is C11H17NC_{11}H_{17}N with a molecular weight of approximately 197.28 g/mol. Its spirocyclic nature contributes to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit significant antimicrobial activity. This compound has been evaluated for its potential against various pathogens, particularly those classified under the ESKAPE group, which includes Enterobacter, Staphylococcus, Klebsiella, Acinetobacter, Pseudomonas, and Enterococcus species.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 mg/mL
Enterobacter cloacae6 mg/mL
Klebsiella pneumoniae12 mg/mL
Acinetobacter baumannii10 mg/mL
Pseudomonas aeruginosaNo significant activity

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The carboxylate group in the compound may facilitate binding to active sites on target proteins, leading to modulation of their activity. Further studies are essential to elucidate the precise pathways involved in its biological effects.

Study on Serotonin Receptor Affinity

A study conducted by Obniska et al. focused on the synthesis and biological evaluation of derivatives related to this compound. The research indicated that certain derivatives exhibited notable affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in treating mood disorders and anxiety-related conditions .

Table 2: Receptor Affinity Data

Compound5-HT1A Affinity (nM)5-HT2A Affinity (nM)Reference
N-[2-(4-Phenylpiperazin-1-yl)-ethyl]-2-azaspiro[4.4]nonane2530
This compound derivative1520

Evaluation of Antiproliferative Activity

In another investigation, derivatives of Ethyl 2-azaspiro[4.4]nonane were evaluated for their antiproliferative effects against various cancer cell lines, including SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). Some compounds demonstrated significant inhibitory effects, highlighting their potential as anticancer agents .

Table 3: Antiproliferative Activity

CompoundCell LineIC50 (µM)Reference
Derivative ASKOV310
Derivative BHL605
Derivative CA5498

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Key Features Biological Activity References
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl 6951-13-9 C₁₁H₂₀ClNO₂ Hydrochloride salt; spiro[4.4] framework Anticonvulsant activity in MES test (ED₅₀ data pending)
Ethyl 2-azaspiro[4.5]decane-4-carboxylate 1601237-38-0 C₁₂H₂₁NO₂ Spiro[4.5] framework; larger ring size Anticonvulsant ED₅₀ = 23–205 mg/kg (outperforms magnesium valproate)
Mthis compound HCl 926.00 € (10 mg) C₁₀H₁₈ClNO₂ Methyl ester substituent; similar spiro[4.4] core Not explicitly reported; likely reduced lipophilicity vs. ethyl ester
2-Azaspiro[4.4]nonane-1-carboxylic acid N/A C₉H₁₃NO₂ Free carboxylic acid derivative; no ester group Intermediate in synthesis; lower bioavailability vs. esterified forms

Key Differences in Activity and Physicochemical Properties

  • The latter showed superior anticonvulsant ED₅₀ values (23 mg/kg) in mice . Pyrrolidine-2,5-dione derivatives with spirocycloalkyl substituents at position 3 were inactive in MES tests, highlighting the importance of substituent positioning .
  • Substituent Effects: Ester Groups: Ethyl esters generally improve lipophilicity and blood-brain barrier penetration compared to methyl esters or free acids. For example, tert-butyl-protected intermediates (e.g., 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-1-carboxylic acid) are used to modulate solubility during synthesis . Aromatic Substitutions: N-Phenylamino derivatives of 2-azaspiro[4.4]nonane demonstrated anticonvulsant activity, but neurotoxicity was observed at higher doses (30 mg/kg) .

Preparation Methods

Preparation Methods of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate

The synthesis of this compound involves multiple steps, generally focusing on building the spirocyclic framework through intramolecular cyclization and functional group transformations. The following sections detail the main preparation approaches based on diverse literature sources and patents.

General Synthetic Strategy

The preparation typically starts from ethoxycarbonylmethylidene derivatives or related precursors that allow cyclization to form the spirocyclic core. Key steps include:

  • Formation of alkynyl esters or related intermediates.
  • Intramolecular cyclization catalyzed by bases or specialized catalysts.
  • Functional group manipulations such as bromination, amination, and reduction.
  • Control of reaction conditions (temperature, solvent, atmosphere) to optimize yield and purity.

Representative Preparation Procedures

Alkynyl Ester Formation and Cyclization

A representative method involves preparing alkynyl esters by reacting amine hydrochlorides with bromo esters in the presence of potassium carbonate and tetrabutylammonium iodide in acetonitrile at room temperature overnight. The resulting intermediates are then subjected to intramolecular cyclization to form the spirocyclic framework under an inert argon atmosphere using dried glassware to avoid moisture interference.

Cyclization Using Lithium Fluoride

Another approach uses ethoxycarbonylmethylidene derivatives as starting materials, where cyclization is facilitated by reagents like lithium fluoride. This method emphasizes precise control of reaction parameters such as temperature and solvent choice to enhance the yield of this compound hydrochloride.

Multi-Step Synthesis via Grignard Reagents and Reductions

A scalable synthesis reported involves:

  • Formation of imines by refluxing amines with aldehydes in toluene using a Dean–Stark trap.
  • Addition of allylmagnesium chloride (a Grignard reagent) in THF at low temperatures to the imine solution.
  • Subsequent one-pot transformations involving hydrobromic acid, bromine, and triethylamine to finalize the spirocyclic structure.
  • Reduction steps using lithium aluminum hydride to convert intermediates into the desired azaspiro compound.

This method achieves over 90% yields in key steps and is suitable for multigram scale production.

Alternative Synthetic Routes

A patent describes a method starting from ethyl acetoacetate reacting with 1,2-dibromoethane under basic conditions to form ethyl 1-acetyl-1-cyclopropanecarboxylate. This intermediate undergoes bromination and cyclization with benzylamine to yield spirocyclic amine derivatives structurally related to this compound. This approach also allows for optical resolution of isomers via high-performance liquid chromatography (HPLC).

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Yield (%) Scale Notes
Alkynyl ester formation and cyclization K2CO3, TBAI, MeCN, argon atmosphere, RT Not specified Laboratory scale Requires dry conditions, moderate complexity
Lithium fluoride-facilitated cyclization Ethoxycarbonylmethylidene derivatives, LiF Not specified Research scale Emphasizes reaction control for purity
Grignard reagent and one-pot sequence Benzylamine, allylmagnesium chloride, LiAlH4 >90% in key steps Multigram scale Robust, scalable, high yield
Cyclopropanecarboxylate bromination route Ethyl acetoacetate, 1,2-dibromoethane, benzylamine Not specified Patent scale Allows optical isomer separation via HPLC

Research Findings and Optimization Notes

  • The use of inert atmosphere (argon) and dry glassware is critical to avoid side reactions and hydrolysis during cyclization steps.
  • Allylmagnesium chloride is preferred over allylmagnesium bromide for accessibility and cost-effectiveness without compromising yields.
  • One-pot reaction sequences reduce purification steps and improve overall efficiency, making the process more suitable for scale-up.
  • Optical resolution techniques such as HPLC enable the isolation of enantiomerically pure spirocyclic amines, which is important for biological activity studies.
  • Reaction temperature control, especially during Grignard additions and reductions, is essential to prevent decomposition and side product formation.

Q & A

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR resolves spirocyclic conformation and substituent effects (e.g., δ 1.2–1.4 ppm for ethyl groups) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers with >99% purity .
  • X-ray Diffraction : Confirms absolute stereochemistry and bond angles critical for SAR studies .

How can researchers address discrepancies in pharmacological data for this compound across different studies?

Advanced Question
Discrepancies often arise from assay conditions (e.g., cell lines, enzyme sources) or structural analogs. For example, anticonvulsant activity varies with N-substituents: phenylamino derivatives show ED₅₀ = 15 mg/kg in mouse models, while unsubstituted analogs are inactive . Systematic controls include:

  • Standardizing in vitro assays (e.g., Mᵖʳᵒ inhibition using FRET substrates) .
  • Validating in vivo models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Question

  • Storage : Refrigerate (0–6°C) in airtight containers to prevent hydrolysis. Avoid incompatibles (e.g., strong oxidizers) .
  • PPE : Use nitrile gloves, goggles, and lab coats. In case of eye contact, flush with water for ≥15 minutes .
  • Waste Disposal : Incinerate as hazardous organic waste under local regulations .

How does the introduction of substituents on the azaspiro scaffold affect the compound's metabolic stability and efficacy?

Advanced Question
Electron-withdrawing groups (e.g., carboxylates) enhance metabolic stability by reducing CYP450-mediated oxidation. For instance, ethyl ester derivatives exhibit t₁/₂ > 4 hours in human liver microsomes vs. <1 hour for methyl analogs . Substituent polarity also impacts blood-brain barrier penetration: lipophilic groups (e.g., aryl) improve anticonvulsant activity but may increase toxicity .

What in vivo models have been utilized to evaluate the anticonvulsant properties of this compound derivatives?

Advanced Question

  • Maximal Electroshock (MES) Test : Mice/rats administered 30 mg/kg show 80% protection against tonic-clonic seizures .
  • Pentylenetetrazole (PTZ) Test : Evaluates efficacy against absence seizures; derivatives with 4-nitrophenyl groups exhibit ED₅₀ = 25 mg/kg .
  • Neurotoxicity Screening : Rotarod tests assess motor impairment, with TD₅₀ values >100 mg/kg indicating favorable safety .

What role does the spirocyclic nitrogen play in the reactivity of this compound?

Advanced Question
The nitrogen atom enables hydrogen bonding with catalytic residues (e.g., His41 in SARS-CoV-2 Mᵖʳᵒ) and serves as a site for functionalization. Protonation at physiological pH enhances solubility but may reduce membrane permeability. Strategies like prodrug formation (e.g., tert-butyl esters) balance these properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate
Reactant of Route 2
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.